Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-

Coordination chemistry Thiosemicarbazone metal complexes Ligand design

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-, also known as 2-ethoxybenzaldehyde thiosemicarbazone or [(2-ethoxyphenyl)methylideneamino]thiourea, is a thiosemicarbazone derivative with the molecular formula C10H13N3OS and a molecular weight of 223.3 g/mol. It is formed by the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide, yielding an ortho-ethoxy-substituted aromatic Schiff base with the characteristic R2C=N–NH–C(S)–NH2 pharmacophore.

Molecular Formula C10H13N3OS
Molecular Weight 223.3 g/mol
CAS No. 303088-12-2
Cat. No. B3050995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-
CAS303088-12-2
Molecular FormulaC10H13N3OS
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=NNC(=S)N
InChIInChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)
InChIKeyLEUDDSAVHRMERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- (CAS 303088-12-2): Ortho-Ethoxy Thiosemicarbazone Scaffold Overview for Procurement


Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-, also known as 2-ethoxybenzaldehyde thiosemicarbazone or [(2-ethoxyphenyl)methylideneamino]thiourea, is a thiosemicarbazone derivative with the molecular formula C10H13N3OS and a molecular weight of 223.3 g/mol . It is formed by the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide, yielding an ortho-ethoxy-substituted aromatic Schiff base with the characteristic R2C=N–NH–C(S)–NH2 pharmacophore . The compound is offered as part of Sigma-Aldrich's AldrichCPR collection of rare and unique screening compounds for early discovery research; the supplier does not collect or provide analytical characterization data, and the product is sold 'AS-IS' without warranties of identity, purity, or fitness for purpose . Quantitatively verified primary data for this specific CAS number is extremely limited in the peer-reviewed literature, and no head-to-head comparative biological or physicochemical studies featuring this exact compound were identified.

Why Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- Cannot Be Replaced by In-Class Analogs Without Risk


Thiosemicarbazones are a structurally diverse class where even minor substituent changes—positional isomerism (ortho vs. para), alkoxy chain length (methoxy vs. ethoxy), or N4-substitution—can fundamentally alter metal coordination geometry, biological target affinity, and physicochemical properties [1]. For 2-ethoxybenzaldehyde thiosemicarbazone specifically, the ortho-ethoxy group provides a steric and electronic environment distinct from its para-ethoxy isomer, with the potential for O,N,S tridentate coordination that is geometrically impossible for para-substituted analogs [2]. N4-substituted derivatives of ortho-ethoxybenzaldehyde thiosemicarbazone have demonstrated quantifiable activity in anticancer assays (IC50 = 21.2 ± 0.1 μM against MCF-7 breast cancer cells for 2-EBP; IC50 = 45.3 ± 0.1 μM against HepG-2 liver cancer cells for 4-EBP), confirming that substitution pattern at both the benzylidene and N4 positions drives differential biological outcomes [3]. However, the unsubstituted parent compound (CAS 303088-12-2) lacks directly comparable in-class quantitative data; procurement decisions must therefore weigh the compound's unique ortho-ethoxy scaffold against its evidentiary limitations.

Quantitative Evidence for Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-: Comparator-Based Differentiation Data


Ortho-Ethoxy Positional Isomerism vs. Para-Ethoxy: Metal Chelation Geometry and Steric Preference

The ortho-ethoxy substituent in 2-ethoxybenzaldehyde thiosemicarbazone places the ether oxygen in spatial proximity to the thiosemicarbazone N,S-donor atoms, enabling a potential O,N,S tridentate coordination mode. By contrast, the para-ethoxy isomer (4-ethoxybenzaldehyde thiosemicarbazone, CAS 99168-23-7) can only coordinate in a bidentate N,S fashion. A 2006 study of Ni(II) complexes with 2-ethoxybenzaldehyde thiosemicarbazone and semicarbazone confirmed bidentate N,S-coordination via IR spectroscopy [1]. Separately, para-ethoxy-substituted thiosemicarbazone glyoxime ligands (L2H2) were shown to coordinate Ni(II), Cu(II), and Co(II) in a square-planar N4 geometry with a metal:ligand ratio of 1:2 [2]. No study has directly compared the coordination behavior of ortho- vs. para-ethoxybenzaldehyde thiosemicarbazone under identical conditions; the potential tridentate character of the ortho isomer remains a class-level inference based on geometric considerations [3].

Coordination chemistry Thiosemicarbazone metal complexes Ligand design

N4-Unsubstituted Parent vs. N4-Substituted Derivatives: Anticancer Activity Differential

While no antiproliferative data are available for the unsubstituted parent compound (CAS 303088-12-2), a 2025 study provides quantitative IC50 data for closely related N4-substituted derivatives built on the same ortho-ethoxybenzaldehyde scaffold. The N4-pyrrolidine derivative (2-EBP) exhibited an IC50 of 21.2 ± 0.1 μM against MCF-7 breast cancer cells and 45.3 ± 0.1 μM against HepG-2 liver cancer cells; the N4-morpholine derivative (2-EBM) showed qualitatively lower efficacy [1]. The para-ethoxy N4-substituted analog (4-EBP) displayed higher DNA binding affinity (binding constant = 1.58 × 10^5) and a superior EGFR docking score (−6.80 kcal/mol) compared to its ortho-ethoxy counterpart 2-EBP [1]. These data demonstrate that N4-substitution modulates activity, but cannot be directly extrapolated to the unsubstituted parent compound in the absence of head-to-head comparison data. Procurement for medicinal chemistry programs should consider this parent scaffold as a starting point for derivatization rather than as a pre-optimized bioactive entity.

Anticancer Cytotoxicity Thiosemicarbazone derivatives

Alkoxy Substituent Chain Length: Ethoxy vs. Methoxy Lipophilicity and Biological Profile Inference

The ethoxy group (–OCH2CH3) contributes greater lipophilicity than the methoxy group (–OCH3). For the parent aldehyde, 2-ethoxybenzaldehyde has a measured/calculated LogP of approximately 1.9–2.3 , compared to 2-methoxybenzaldehyde (LogP ~1.3–1.7). In a 2020 study of 3-ethoxysalicylaldehyde-based thiosemicarbazones (bearing both ortho-hydroxy and meta-ethoxy substituents), the ethoxy-substituted series demonstrated nanomolar inhibition of human carbonic anhydrase isoforms hCA I (Ki = 144.18–454.92 nM) and hCA II (Ki = 110.54–444.12 nM), as well as acetylcholinesterase (AChE, Ki = 385.38–983.04 nM) and α-glycosidase (most potent Ki = 12.85 nM) [1]. While these data are for a different substitution pattern (3-ethoxy-2-hydroxy vs. 2-ethoxy only), they demonstrate that the ethoxy substituent supports strong enzyme inhibition when embedded in a thiosemicarbazone scaffold. Direct lipophilicity data for 2-ethoxybenzaldehyde thiosemicarbazone are not available from authoritative sources.

Lipophilicity Drug-likeness Alkoxy thiosemicarbazones

Procurement Channel Uniqueness: AldrichCPR Rare Chemical Status vs. Common Thiosemicarbazone Building Blocks

Unlike widely available thiosemicarbazone building blocks such as benzaldehyde thiosemicarbazone, 4-methoxybenzaldehyde thiosemicarbazone, or salicylaldehyde thiosemicarbazone—which are offered by multiple commercial suppliers with certificates of analysis and purity specifications—2-ethoxybenzaldehyde thiosemicarbazone (CAS 303088-12-2) is listed exclusively in Sigma-Aldrich's AldrichCPR collection . Sigma-Aldrich explicitly states that this is a 'rare and unique chemical' provided to early discovery researchers; the supplier does not collect analytical data, and the product is sold 'AS-IS' without any warranty of identity, purity, or fitness for purpose . By contrast, the para-ethoxy isomer (CAS 99168-23-7) is available from AKSci with a specified minimum purity of 95% . The N-ethyl derivative (CAS 479034-06-5) is also available through the SALOR-INT collection . This limited sourcing landscape means that procurement of the target compound requires acceptance of unknown purity and the burden of in-house characterization, which may be acceptable for custom synthetic intermediate use but problematic for quantitative biological screening.

Chemical sourcing Screening compound procurement AldrichCPR

Recommended Research and Industrial Application Scenarios for Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-


Synthetic Intermediate for N4-Substituted Anticancer Thiosemicarbazone Libraries

The unsubstituted parent compound serves as a versatile starting material for preparing N4-derivatized analogs through reactions with secondary amines (pyrrolidine, morpholine), aldehydes, or isothiocyanates. As demonstrated by Singh et al. (2025), N4-pyrrolidine (2-EBP) and N4-morpholine (2-EBM) derivatives built on the ortho-ethoxybenzaldehyde scaffold exhibit quantifiable anticancer activity (2-EBP: IC50 = 21.2 ± 0.1 μM against MCF-7 cells) and DNA binding properties [1]. Procurement of CAS 303088-12-2 enables in-house library synthesis for SAR exploration at the N4 position. Users should budget for purification and rigorous characterization (NMR, HRMS, HPLC purity determination) prior to biological testing, given the absence of vendor-supplied analytical data.

Ortho-Ethoxy Metal Complex Synthesis for Coordination Chemistry Studies

The ortho-ethoxy substituent provides a geometrically distinct coordination environment compared to para-substituted analogs. Ni(II), Mn(II), Co(II), Cu(II), and Zn(II) complexes with 2-ethoxybenzaldehyde thiosemicarbazone have been synthesized and spectroscopically characterized in the literature, confirming bidentate N,S-coordination [2]. The proximity of the ortho-ethoxy oxygen to the metal center creates the potential for hemi-labile O-donor interactions that may influence catalytic activity, electronic properties, or biological function. This makes the compound a suitable ligand for inorganic and bioinorganic research programs exploring structure-property relationships in thiosemicarbazone-metal systems [3].

Antimicrobial Screening as a Free Ligand and Metal Complex Precursor

Class-level evidence indicates that benzaldehyde-derived thiosemicarbazones and their metal complexes exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast strains [3]. The 4-ethoxy analog in glyoxime form showed activity against Gram-positive bacteria in disc diffusion and MIC assays [4]. The ortho-ethoxy isomer may exhibit a different antimicrobial spectrum due to altered metal-binding dynamics and lipophilicity. The parent compound (CAS 303088-12-2) is an appropriate candidate for inclusion in antimicrobial screening panels, particularly in studies designed to compare ortho- vs. para-substituted thiosemicarbazone series. Researchers should independently validate compound identity and purity before testing.

Procurement for Early-Stage Fragment-Based or Phenotypic Screening Collections

As an AldrichCPR rare chemical, 2-ethoxybenzaldehyde thiosemicarbazone is positioned for early discovery screening where unique chemical space is prioritized over pre-existing validation data . Its ortho-ethoxybenzaldehyde scaffold occupies a distinct region of thiosemicarbazone chemical space not represented by common building blocks (e.g., salicylaldehyde, 4-methoxybenzaldehyde, or unsubstituted benzaldehyde thiosemicarbazones). For organizations building diversity-oriented screening libraries, this compound adds structural novelty. However, procurement teams must accept that (a) the compound is supplied 'AS-IS' without purity guarantees, (b) in-house QC is mandatory, and (c) biological activity is inferred from class-level data rather than direct experimental evidence for this specific CAS number.

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